4-Bromo-1H-indole-3-carboxylic acid

Description

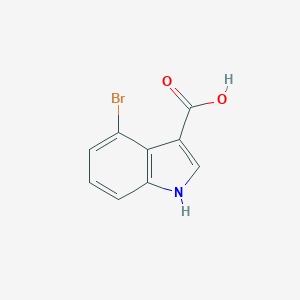

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQQLCJFHKJARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553666 | |

| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110811-31-9 | |

| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromo-1H-indole-3-carboxylic Acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-indole-3-carboxylic Acid

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug Indomethacin. The specific substitution pattern of a bromine atom at the 4-position and a carboxylic acid at the 3-position provides two orthogonal chemical handles for further molecular elaboration. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Concurrently, the carboxylic acid group serves as a versatile anchor for amide bond formation, esterification, or reduction, enabling the construction of complex molecular architectures. This strategic positioning makes the title compound a valuable intermediate in the synthesis of targeted therapeutic agents, including kinase inhibitors and receptor modulators.

This guide provides a detailed exploration of the principal synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental insights, and offer a comparative analysis to inform strategic synthetic planning.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two primary strategies: (A) construction of the indole ring with the C4-bromo substituent already in place, followed by functionalization at C3, and (B) regioselective bromination of a pre-formed indole-3-carboxylic acid derivative. Each strategy presents distinct advantages and challenges related to starting material availability, regiocontrol, and reaction compatibility.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Synthesis via Leimgruber-Batcho Indole Ring Formation

The Leimgruber-Batcho indole synthesis is a powerful and highly adaptable method that begins with an o-nitrotoluene derivative.[1] It offers significant advantages over other named reactions like the Fischer or Reissert syntheses for this specific target, primarily due to its high yields, mild conditions, and the commercial availability of the required precursors.[1] The overall strategy involves the synthesis of 4-bromoindole from 4-bromo-2-nitrotoluene, followed by introduction of the carboxylic acid group at the C3 position.

Part 1: Synthesis of the Key Precursor, 4-Bromo-2-nitrotoluene

The starting material, 4-bromo-2-nitrotoluene, is commercially available but can also be synthesized through several reliable methods.[2][3] One common laboratory-scale preparation involves the Sandmeyer reaction of 4-methyl-3-nitroaniline.[4]

-

Diazotization: 4-Methyl-3-nitroaniline is treated with an aqueous solution of hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at 0°C to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr, which catalyzes the replacement of the diazonium group with a bromine atom, yielding 4-bromo-2-nitrotoluene.[4]

An alternative approach is the direct regioselective bromination of o-nitrotoluene.[3] While seemingly more direct, this electrophilic aromatic substitution can lead to mixtures of isomers, necessitating careful purification.

Part 2: Leimgruber-Batcho Synthesis of 4-Bromoindole

This two-step process transforms the o-nitrotoluene into the indole core.[1]

-

Enamine Formation: 4-Bromo-2-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. The methyl group of the nitrotoluene is sufficiently acidic to be deprotonated, and the resulting carbanion attacks the formamide acetal to form a stable, deeply colored β-dimethylamino-2-nitrostyrene intermediate (an enamine).[1] The extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group makes this intermediate highly stable.[1]

-

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This is typically achieved using various reducing agents, such as catalytic hydrogenation (H₂ with catalysts like Raney Nickel or Pd/C), or chemical reductants like iron in acetic acid or sodium hydrosulfite.[1] The newly formed aromatic amine then undergoes spontaneous intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic 4-bromoindole ring.[1]

Caption: Leimgruber-Batcho synthesis pathway to 4-bromoindole.

Part 3: C3-Carboxylation of 4-Bromoindole

With the 4-bromoindole core assembled, the final step is the introduction of the carboxylic acid at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution.

-

Vilsmeier-Haack Formylation: A reliable method for this transformation is the Vilsmeier-Haack reaction. 4-Bromoindole is treated with the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction installs a formyl group (-CHO) at the C3 position to yield 4-bromo-1H-indole-3-carbaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite and a scavenger) can be employed to afford the final product, this compound.

Chapter 3: Synthesis via Regioselective C4-Bromination

This strategy begins with a readily available indole-3-carboxylic acid derivative and aims to selectively introduce a bromine atom at the C4 position. The primary challenge of this approach is controlling the regioselectivity of the electrophilic bromination of the indole ring. Without a directing group, bromination often occurs at the more electronically rich C5 or C7 positions.

Key Mechanistic Consideration: Directing Group Strategy

To achieve selective C4-bromination, a common and effective strategy is to install a large, removable protecting group on the indole nitrogen (N1). A triisopropylsilyl (TIPS) group is an excellent choice for this purpose.[5] The steric bulk of the N1-TIPS group physically hinders electrophilic attack at the adjacent C7 and C2 positions, thereby directing the incoming electrophile (bromine) to the C4 or C6 positions.

-

N-Protection: The starting material, typically methyl or ethyl indole-3-carboxylate, is deprotonated with a strong base like sodium hydride (NaH) and then treated with triisopropylsilyl chloride (TIPSCl) to yield the N1-TIPS protected indole.

-

Directed Bromination: The N-protected indole is then treated with a brominating agent, such as N-Bromosuccinimide (NBS), at low temperatures (e.g., -78 °C). The steric hindrance from the TIPS group directs bromination preferentially to the C4 position.

-

Deprotection and Saponification: The TIPS group is readily removed under fluoride-mediated conditions, for example, using tetrabutylammonium fluoride (TBAF).[5] The resulting methyl 4-bromo-1H-indole-3-carboxylate is then saponified (hydrolyzed) using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, to yield the final this compound.

Caption: C4-Bromination pathway using an N-TIPS directing group.

Chapter 4: Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as scale, budget, available starting materials, and the need for structural diversity.

| Feature | Leimgruber-Batcho Pathway | Directed C4-Bromination Pathway |

| Starting Materials | 4-Bromo-2-nitrotoluene | Methyl Indole-3-carboxylate |

| Number of Steps | ~4 steps (from o-nitrotoluene) | 4 steps |

| Overall Yield | Generally high and reliable | Moderate to good; can be variable |

| Regiocontrol | Excellent; unambiguously builds the 4-bromo isomer | Good, but can have minor C6-bromo byproduct |

| Scalability | Well-established for industrial scale | More suited for lab/pilot scale due to cryogenics and chromatography |

| Key Advantage | Convergent and builds complexity from simple precursors. | Allows for late-stage functionalization. |

| Key Challenge | Handling of potentially hazardous reagents (e.g., Raney Ni). | Requires cryogenic conditions and careful control of stoichiometry. |

Chapter 5: Experimental Protocols

Protocol 1: Synthesis of 4-Bromoindole via Leimgruber-Batcho

(Adapted from literature procedures)[1][6]

Step A: Enamine Formation

-

To a solution of 4-bromo-2-nitrotoluene (10.0 g, 46.3 mmol) in anhydrous DMF (50 mL) is added pyrrolidine (4.6 mL, 55.6 mmol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.4 mL, 55.6 mmol).

-

The reaction mixture is heated to 110 °C and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

The mixture is cooled to room temperature and poured into ice-water (200 mL).

-

The resulting deep red precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield trans-β-dimethylamino-4-bromo-2-nitrostyrene.

Step B: Reductive Cyclization

-

The crude enamine from the previous step is dissolved in a 1:1 mixture of methanol and ethyl acetate (100 mL).

-

Raney Nickel (approx. 1 g, slurry in water) is added carefully to the solution.

-

Hydrazine hydrate (10 mL) is added dropwise at room temperature. Vigorous gas evolution will occur.

-

After the addition is complete, the reaction is stirred for 1 hour at room temperature.

-

The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-bromo-1H-indole as a solid.

Protocol 2: Synthesis of this compound via C3-Carboxylation

Step A: Vilsmeier-Haack Formylation

-

Anhydrous DMF (15 mL) is cooled to 0 °C in a flask under a nitrogen atmosphere. Phosphorus oxychloride (POCl₃) (5.0 mL, 54 mmol) is added dropwise with stirring, keeping the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

A solution of 4-bromo-1H-indole (5.0 g, 25.5 mmol) in anhydrous DMF (10 mL) is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction is allowed to warm to room temperature and then heated to 40 °C for 2 hours.

-

The mixture is cooled and poured onto crushed ice, followed by the slow addition of 30% aqueous NaOH solution until the pH is ~10.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 4-bromo-1H-indole-3-carbaldehyde.

Step B: Oxidation to Carboxylic Acid

-

To a solution of 4-bromo-1H-indole-3-carbaldehyde (4.0 g, 17.8 mmol) in a mixture of t-butanol (80 mL) and water (20 mL) is added 2-methyl-2-butene (11.5 mL, 107 mmol).

-

A solution of sodium chlorite (NaClO₂) (8.0 g, 71 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (8.0 g) in water (40 mL) is added dropwise.

-

The reaction is stirred at room temperature for 4 hours.

-

The organic solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1M HCl.

-

The precipitate is collected by filtration, washed with water, and dried to afford this compound.

Chapter 6: Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals include a broad singlet for the indole N-H proton (around 12 ppm), a singlet for the C2-H proton (around 8 ppm), and a multiplet pattern for the three aromatic protons on the benzene ring.[7]

-

¹³C NMR: Characteristic signals for the carboxylic acid carbon (~165-170 ppm) and the carbons of the indole ring system.

-

Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). The expected molecular weight is approximately 240.06 g/mol .[8]

-

Infrared Spectroscopy (IR): Key stretches include a broad O-H band for the carboxylic acid, an N-H stretch for the indole, and a strong C=O stretch for the carbonyl group.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The Leimgruber-Batcho synthesis offers a robust and scalable route that builds the desired scaffold from simple, commercially available precursors with excellent regiochemical control. Alternatively, the directed C4-bromination of an N-protected indole-3-carboxylate provides a valuable method for late-stage functionalization, albeit with greater technical demands such as cryogenic conditions. The selection of the optimal route will be dictated by the specific constraints and objectives of the research program, including scale, cost, and the need for analog synthesis. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of this important heterocyclic building block.

References

- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate; 2023.

- Wikipedia. Reissert indole synthesis. Wikipedia; 2023.

- Wikipedia. Fischer indole synthesis. Wikipedia; 2023.

- Thirumalaie, A. Reissert Indole Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006.

- Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal.

- Smith, A. B., et al. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. 2021;86(17):11874–11884.

- Clark, R. D., & Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles. 1984;22(1):195-221.

- Simoneau, C. A., & Ganem, B. A three-component Fischer indole synthesis. Nature Protocols. 2008;3(8):1249-1252.

- J&K Scientific LLC. Fischer Indole Synthesis. J&K Scientific LLC; 2021.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Chemical Properties of 4-Bromoindole.

- Martínez, A., et al. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. 2011;2011(7):1-14.

- Wikipedia. Leimgruber–Batcho indole synthesis. Wikipedia; 2023.

- PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.

- YouTube. Reissert Indole Synthesis. 2020.

- Li, J. J. Reissert Indole Synthesis. In: Name Reactions. Springer, Cham; 2021.

- PubChem. 4-Bromoindole. National Center for Biotechnology Information.

- Zhang, Y., et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. 2022;10:954533.

- YouTube. Synthesis of 4-bromo-2-nitrotoluene. 2022.

- Bagley, M. C., et al. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. 2004;2:2445-2453.

- Chien, C., et al. The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society. 2006;27(10):1559-1562.

- Chem-Impex. 5-Bromo-1H-indole-3-carboxylic acid. Chem-Impex International.

- Zhang, Y., et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. 2022;10.

- Zhao, L., & Wang, B. 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 5):o1019.

- Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2020;97:1-15.

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-2-nitrotoluene 97 60956-26-5 [sigmaaldrich.com]

- 3. 4-Bromo-2-nitrotoluene | 60956-26-5 [chemicalbook.com]

- 4. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | 110811-31-9 | KEA81131 [biosynth.com]

physicochemical properties of 4-Bromo-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-indole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, featuring an indole nucleus, a carboxylic acid functional group at the 3-position, and a bromine atom at the 4-position, provides a unique combination of reactivity and biological relevance. The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, while the carboxylic acid and bromo-substituents offer strategic points for molecular derivatization. This guide provides an in-depth analysis of its core physicochemical properties, offering field-proven insights and experimental methodologies for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is critical for designing synthetic routes, predicting biological behavior, and ensuring safe handling.

Molecular and Structural Characteristics

The foundational attributes of a compound dictate its behavior. This compound is defined by its specific arrangement of atoms and functional groups, which are cataloged by various chemical identifiers.

Figure 1: Chemical Structure of this compound

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonym(s) | 4-Bromoindole-3-carboxylic Acid | [1][2] |

| CAS Number | 110811-31-9 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrNO₂ | [1][4] |

| Molecular Weight | 240.06 g/mol | [2][4] |

| SMILES | O=C(C1=CNC2=C1C(Br)=CC=C2)O | [1] |

| InChI | 1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | [2] |

| InChIKey | GJQQLCJFHKJARJ-UHFFFAOYSA-N |[2] |

Physicochemical Data Profile

The physical properties of a compound are essential for predicting its solubility, absorption, and distribution characteristics—key parameters in drug development.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Solid | Typically a powder or crystalline solid. | |

| Melting Point | Not specified in search results | Requires experimental determination. | |

| Boiling Point | Not specified in search results | Likely to decompose before boiling at atmospheric pressure. | |

| Aqueous Solubility | Sparingly soluble | Expected low solubility due to the aromatic rings, but the carboxylic acid group provides some polarity. | |

| pKa | ~4.0 - 5.0 (Estimated) | Estimated based on benzoic acid (pKa ~4.2) and the electronic influence of the indole ring. The precise value requires experimental validation.[5] |

| Storage Temperature | Room temperature, sealed in dry, dark place | Recommended for maintaining stability. |[1] |

Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for compound identification and structural verification. The key expected features for this compound are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect distinct signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the bromine and carboxylic acid groups. A broad singlet for the N-H proton of the indole ring and another for the acidic proton of the carboxylic acid would also be present, typically at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show nine distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~160-180 ppm), while the other eight carbons of the bicyclic indole core will resonate in the aromatic region (~100-140 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), an N-H stretch from the indole ring (~3300-3500 cm⁻¹), and C-Br stretching vibrations in the fingerprint region (<1000 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.

Experimental Methodologies & Workflows

To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols.

Protocol 1: pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical measure of a compound's acidity. Potentiometric titration is a reliable method for its determination.

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to overcome low aqueous solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Spectroscopic Analysis

Proper sample preparation is paramount for acquiring high-quality spectroscopic data.

Methodology:

-

¹H and ¹³C NMR:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which effectively solubilizes the compound and allows for observation of the exchangeable N-H and O-H protons.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

FTIR (ATR Method):

-

Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum. This method requires minimal sample preparation and is non-destructive.

-

Caption: Standard workflows for NMR and FTIR sample preparation.

Reactivity, Stability, and Handling

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

-

Indole Nucleus: The electron-rich indole ring is susceptible to further electrophilic substitution, though the existing substituents will direct the position of new groups.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, or reduction to an alcohol.

-

Bromo-substituent: The C-Br bond is a valuable handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments.

Stability and Storage

For long-term viability, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1] It should be kept away from strong oxidizing agents, strong bases, amines, and reducing agents.[6]

Safety and Handling

As a laboratory chemical, proper safety protocols are mandatory.

-

GHS Hazard Statements: The compound is classified as:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][9]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke when using this product.[7]

-

-

First Aid:

Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its value lies in its utility for synthesizing more complex molecules. Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[10] This compound serves as a foundational scaffold for building libraries of novel compounds in drug discovery programs, where the bromine and carboxylic acid moieties can be systematically modified to explore structure-activity relationships (SAR).

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. Its structural features provide multiple avenues for chemical modification, enabling the creation of novel and complex molecular architectures. A thorough understanding of its properties, from spectroscopic signatures to reactivity and safe handling protocols, is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.

References

- 4-Bromoindole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Chemical Label for this compound. [URL: Not Available]

- 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1H-indole-3-carbaldehyde]

- 4-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-3-CARBOXYLIC ACID(110811-31-9) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/110811-31-9_1h-nmr.htm]

- 4-Bromo-1H-indole-3-carbaldehyde. ChemBK. [URL: https://www.chembk.com/en/chem/4-Bromo-1H-indole-3-carbaldehyde]

- SAFETY DATA SHEET - 4-Bromoindole-3-carboxaldehyde. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC448250050&productDescription=4-BROMOINDOLE-3-CARBOXALDEHYDE%2C+97%25+5GR&countryCode=US&language=en]

- 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-1H-indole-2-carboxylic-acid]

- Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01287]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/b56501]

- methyl 4-bromo-1H-indole-3-carboxylate Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail-101909-43-7.htm]

- 4-Bromoindole | C8H6BrN | CID 676494. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoindole]

- This compound | 110811-31-9. Biosynth. [URL: https://www.biosynth.com/p/KEA81131/4-bromo-1h-indole-3-carboxylic-acid]

- 4-Bromoindole 96%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653069]

- 4-Bromoindole | CAS#:52488-36-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/52488-36-5_945098.html]

- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [URL: Not Available]

- 4-Bromoindole-3-carboxylic Acid | 110811-31-9. BLD Pharm. [URL: https://www.bldpharm.com/products/110811-31-9.html]

- 4-Bromoindole SDS, 52488-36-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-bromoindole-cas52488-36-5.html]

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313888/]

- How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_synthesis_4-bromo_indole_and_4-methyl_indole]

- 6-Bromo-1H-indole-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07248]

- 4-Bromo-3-methyl-1H-indole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR931508_msds.pdf]

- Table of Acids with Ka and pKa Values. CLAS. [URL: https://clas.sa.ucsb.edu/staff/resource/files/Acid%20and%20Base%20Constants.pdf]

- 4-Bromoindole-3-carboxylic Acid | 110811-31-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884c97b]

Sources

- 1. 110811-31-9|4-Bromoindole-3-carboxylic Acid|BLD Pharm [bldpharm.com]

- 2. 4-Bromoindole-3-carboxylic Acid | 110811-31-9 [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | 110811-31-9 | KEA81131 [biosynth.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemimpex.com [chemimpex.com]

4-Bromo-1H-indole-3-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 4-Bromo-1H-indole-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a key building block in synthetic organic chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the compound's identifiers, safety protocols, plausible synthetic routes, and its applications as a versatile chemical intermediate.

Core Identification and Physicochemical Properties

This compound is a halogenated derivative of the indole-3-carboxylic acid scaffold. The presence of the bromine atom at the 4-position of the indole ring significantly influences its chemical reactivity and makes it a valuable precursor for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 110811-31-9[1] |

| Molecular Formula | C₉H₆BrNO₂[1] |

| Molecular Weight | 240.06 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O[1] |

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous, and adherence to the following guidelines is essential.

Hazard Identification

This compound is associated with the following hazards:

-

Harmful if swallowed [2]

-

Causes skin irritation [2]

-

Causes serious eye irritation [2]

-

May cause respiratory irritation [2]

Table 2: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Safety Precautions

When working with this compound, the following personal protective equipment (PPE) and engineering controls should be utilized:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

Synthetic Pathways and Methodologies

While a direct, step-by-step synthesis for this compound is not extensively detailed in publicly available literature, its synthesis can be logically deduced from established methods for functionalizing the indole core. A plausible and commonly employed strategy involves the carboxylation of a 4-bromoindole precursor.

Conceptual Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of this compound, starting from the commercially available 4-bromoindole. This approach leverages a Vilsmeier-Haack formylation followed by an oxidation step.

Sources

The Multifaceted Biological Activities of 4-Bromoindole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the basis of a vast array of biologically active compounds. The introduction of a bromine atom at the 4-position of the indole ring gives rise to 4-bromoindole derivatives, a class of compounds exhibiting a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 4-bromoindole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents detailed experimental protocols, and elucidates the structure-activity relationships that govern the therapeutic potential of these promising molecules. Through a detailed analysis of preclinical data and mechanistic pathways, this guide aims to serve as a critical resource for the rational design and development of novel therapeutics based on the 4-bromoindole scaffold.

Introduction: The 4-Bromoindole Scaffold - A Privileged Framework in Medicinal Chemistry

The indole ring system is a ubiquitous feature in a multitude of natural products and synthetic molecules of therapeutic significance.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. Halogenation, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds, has been successfully applied to the indole nucleus. The introduction of a bromine atom at the C4-position, in particular, has been shown to significantly influence the biological profile of the resulting derivatives. This guide delves into the diverse therapeutic potential of 4-bromoindole derivatives, highlighting their promise in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. 4-Bromoindole derivatives have emerged as a promising class of compounds with potent antiproliferative and cytotoxic activities against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: Inhibition of Key Oncogenic Kinases

A primary mechanism through which 4-bromoindole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2] Several indole-based derivatives are already approved as anticancer drugs that function as kinase inhibitors.[3][4]

One notable target is Glycogen Synthase Kinase-3 (GSK-3) , a serine/threonine kinase implicated in the pathogenesis of various cancers.[5] Aberrant GSK-3 activity can promote tumor cell survival and proliferation. 4-Bromoindole has been identified as a scaffold for the development of GSK-3 inhibitors, making its derivatives promising candidates for cancer therapy.[5]

Another important class of targets are receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[6][7] Overexpression or constitutive activation of these kinases is a common feature in many cancers, leading to uncontrolled cell growth and metastasis. The structural similarity of the indole nucleus to the endogenous purine core of ATP allows for the design of competitive inhibitors that block the kinase activity of these oncoproteins.

Diagram: Generalized Kinase Inhibition by 4-Bromoindole Derivatives

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore of paramount importance. 4-Bromoindole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Spectrum of Activity and Mechanistic Insights

Halogenated indoles, including 4,6-dibromoindole and 5-bromo-4-chloroindole, have shown potent antifungal activity against various Candida species, including azole-resistant strains. [5][8]The minimum inhibitory concentration (MIC) values for these compounds are often in the range of 10-50 µg/mL, which is comparable to or better than some clinically used antifungal agents. [5][8] The proposed mechanism of antifungal action involves the disruption of fungal cell membranes, inhibition of biofilm formation, and interference with the yeast-to-hyphae transition, a key virulence factor for Candida albicans. [5]Furthermore, these compounds can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death. [5] In addition to their antifungal properties, some bromoindole derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. [9]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of 4-bromoindole derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 6 | 4,6-Dibromoindole | Candida albicans | 25 | [8] |

| 7 | 4,6-Dibromoindole | Candida auris | 10-50 | [8] |

| 8 | 5-Bromo-4-chloroindole | Candida albicans | 25 | [8] |

| 9 | 5-Bromo-4-chloroindole | Candida glabrata | 10-50 | [8] |

| 10 | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Salmonella Typhi (XDR) | 6.25 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of 4-bromoindole derivatives against bacteria or fungi.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

4-Bromoindole derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the microorganism to the logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the 4-bromoindole derivative in the broth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and cell density.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

-

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous human diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 4-Bromoindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [11]In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [11][12] Several studies have shown that brominated indoles can inhibit the activation of the NF-κB pathway. [13][14]This inhibition can occur at multiple levels, including the prevention of IκB phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB. [15]By suppressing the NF-κB signaling cascade, 4-bromoindole derivatives can effectively reduce the production of pro-inflammatory mediators.

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: 4-Bromoindole derivatives can inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.

Neuroprotective Effects: Shielding the Nervous System from Damage

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress, neuroinflammation, and protein aggregation are key pathological mechanisms contributing to neuronal cell death. [16]Emerging evidence suggests that 4-bromoindole derivatives possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

Mechanism of Action: Combating Oxidative Stress and Modulating Kinase Activity

One of the primary neuroprotective mechanisms of indole derivatives is their ability to combat oxidative stress . [17][18]Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. [2]Excessive ROS can damage cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and apoptosis. Indole derivatives can act as potent antioxidants, scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes. [16] Furthermore, the inhibition of kinases such as GSK-3 by 4-bromoindole derivatives is also relevant to neuroprotection. [5]Dysregulation of GSK-3 activity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in neuronal apoptosis. By inhibiting GSK-3, these compounds may help to reduce tau pathology and promote neuronal survival.

Synthesis of 4-Bromoindole Derivatives

The synthesis of 4-bromoindole and its derivatives is a crucial aspect of their development as therapeutic agents. Several synthetic strategies have been developed to access this important scaffold.

General Synthetic Routes

The parent 4-bromoindole can be synthesized through various methods, including:

-

Oxidative coupling reactions: This can involve the use of reagents like ZrOCl2 and H2O2 or HBr. [19]* Reaction of 4-bromoaniline: This method utilizes copper sulfate and manganese nitrate. [19]* Batcho-Leimgruber indole synthesis: A well-established method for indole synthesis that can be adapted for 4-bromoindole. [15] Once 4-bromoindole is obtained, it can be further functionalized at various positions of the indole ring to generate a library of derivatives. Common reactions include N-alkylation, C-acylation, and cross-coupling reactions at the bromine-substituted position.

Example Synthetic Protocol: N-Benzylation of 4-Bromoindole

This protocol provides a general procedure for the N-benzylation of 4-bromoindole.

Materials:

-

4-Bromoindole

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromoindole in anhydrous DMF at 0°C, add sodium hydride portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-benzyl-4-bromoindole.

Conclusion and Future Perspectives

4-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their significant therapeutic potential. The ability to readily synthesize and functionalize the 4-bromoindole scaffold provides a robust platform for the generation of diverse chemical libraries for drug discovery campaigns.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for each biological activity will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is crucial.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

-

Clinical Development: Although many indole derivatives are in clinical trials, the progression of 4-bromoindole-specific derivatives into clinical studies remains an important future goal. [20][21][22] In conclusion, the 4-bromoindole scaffold holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs. Continued interdisciplinary research in chemistry, biology, and pharmacology will be essential to fully realize the therapeutic potential of this remarkable class of molecules.

References

- 4-Bromoindole: Advancing Neuropharmacology and Oncology Research. (2026, January 6).

- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). PubMed.

- The anticancer IC50 values of synthesized compounds. ResearchGate.

- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.

- Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents. PubMed, 301, 115144.

- MIC values of compounds 4 and 7 against tested organisms. ResearchGate.

- Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.

- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. MDPI.

- Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. ResearchGate.

- Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... ResearchGate.

- Indole Derivatives as Neuroprotectants. PubMed.

- Antiviral Activity of the G-Quadruplex Ligand TMPyP4 against Herpes Simplex Virus-1. MDPI.

- Insights into the structure-activity relationship of the anticancer compound ZJ-101: A role played by the amide moiety. PubMed.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.

- Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. PubMed.

- (PDF) Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate.

- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI.

- Antiviral Activity of the G-Quadruplex Ligand TMPyP4 against Herpes Simplex Virus-1. PubMed.

- How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC.

- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC.

- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. PubMed.

- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI.

- Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Bentham Science.

- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology.

- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed.

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI.

- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration.

- Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing.

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate.

- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.

Sources

- 1. Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1H-indole-3-carboxylic acid

Foreword: The Strategic Imperative of Solubility Analysis

In the landscape of modern drug discovery, the intrinsic properties of a candidate molecule are as critical as its pharmacological activity. Among these, solubility stands as a primary gatekeeper to clinical viability. A compound's ability to dissolve in relevant physiological and formulation media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] Indole derivatives, a cornerstone of medicinal chemistry, are celebrated for their vast therapeutic potential, targeting a wide array of biological pathways in oncology, infectious diseases, and neurology.[3][4][5] However, their often complex and lipophilic structures can present significant solubility challenges.

This guide provides a detailed examination of 4-Bromo-1H-indole-3-carboxylic acid, a halogenated indole derivative of interest. We will move beyond a simple data sheet to explore the theoretical underpinnings of its solubility, provide robust, field-tested protocols for its empirical determination, and contextualize the application of this critical data in a drug development pipeline. The methodologies described herein are designed to be self-validating, ensuring that the data generated is not only accurate but also reliable for making pivotal project decisions.

Compound Overview: this compound

This compound belongs to the indole class of heterocyclic aromatic compounds. The structure features a fused benzene and pyrrole ring system, substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This substitution pattern is significant; the carboxylic acid moiety is expected to influence its acidic properties and potential for hydrogen bonding, while the bromo group increases its molecular weight and lipophilicity. These features are the primary determinants of its solubility behavior.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [6] |

| Molecular Weight | 240.06 g/mol | [6] |

| CAS Number | 110811-31-9 | [6] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | [6] |

Theoretical Solubility Profile

While precise quantitative data for this compound is not extensively published, we can infer a qualitative solubility profile based on its structural components. The indole nucleus is largely hydrophobic, while the carboxylic acid group provides a polar, ionizable center capable of hydrogen bonding. The bromine atom adds to the overall lipophilicity.

Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous Media | Water, Phosphate-Buffered Saline (PBS) | pH-dependent; low in acidic pH, higher in neutral to basic pH | The carboxylic acid group (pKa ~4-5) will be deprotonated to the more soluble carboxylate form at higher pH. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the carboxylic acid and the indole N-H group. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | Strong hydrogen bond acceptors and ability to solvate both polar and nonpolar parts of the molecule. |

| Non-polar Solvents | Hexanes, Toluene | Very Low | The overall polarity of the molecule, dominated by the carboxylic acid, prevents significant interaction with non-polar solvents. |

This table presents a scientifically inferred profile. For decision-making in a research context, this profile must be confirmed via empirical testing as detailed in Section 4.

The Critical Role of Solubility Data in Drug Development

Understanding a compound's solubility is not an academic exercise; it is a critical step that impacts the entire discovery and development continuum.

-

Early Discovery & Lead Optimization: In high-throughput screening (HTS), compounds are often dissolved in DMSO.[7] Poor aqueous solubility can lead to compound precipitation in biological assays, generating false negatives or unreliable dose-response curves. Kinetic solubility data is used here to assess structure-solubility relationships, guiding medicinal chemists in optimizing lead compounds.[7]

-

Preclinical Development: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[8] Low solubility is a primary cause of poor bioavailability, which can be a major hurdle for advancing a candidate.[1] Thermodynamic solubility data is essential for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[9]

-

Formulation Development: The solubility profile dictates the choice of excipients and the formulation strategy (e.g., solutions, suspensions, amorphous solid dispersions) required to achieve a stable and effective drug product.[1]

Experimental Determination of Solubility: Protocols & Rationale

Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic .[7][10] Kinetic solubility is a high-throughput measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration of a saturated solution.

Workflow for Comprehensive Solubility Assessment

Caption: General workflow for kinetic and thermodynamic solubility determination.

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of the compound.[10]

Principle: An excess amount of the solid compound is agitated in a chosen solvent system for an extended period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

-

Preparation: Add an amount of this compound to a glass vial that is visibly in excess of what is expected to dissolve (e.g., 2-5 mg) in the chosen volume of solvent (e.g., 1 mL of pH 7.4 PBS).

-

Causality: Using an excess of solid material is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[10]

-

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C for physiological relevance).[9] Agitate the suspension for a period sufficient to reach equilibrium, generally 24 to 48 hours.

-

Causality: Sufficient time and consistent agitation are required to overcome kinetic barriers to dissolution and achieve a true thermodynamic equilibrium. The time required should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation: After equilibration, allow the vial to stand for a short period to let larger particles settle. Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

-

Causality: Filtration is a critical step. Failure to remove all particulate matter will lead to an overestimation of solubility, as the analysis would measure both dissolved and suspended compound.

-

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality: HPLC-UV provides the sensitivity and specificity needed for accurate quantification. A standard calibration curve prepared with known concentrations of the compound must be used to ensure the accuracy of the measurement.[7]

-

Protocol 4.2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early discovery phases to quickly rank compounds. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[7]

Principle: A concentrated DMSO stock of the test compound is serially diluted and then added to an aqueous buffer. The point at which the compound's solubility limit is exceeded results in the formation of a precipitate, which can be detected by an increase in the solution's turbidity.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Causality: DMSO is used as a "universal" organic solvent capable of dissolving a wide range of drug-like molecules at high concentrations, serving as the starting point for the assay.[7]

-

-

Assay Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations.

-

Precipitation Induction: Using a liquid handler, rapidly add a fixed volume of the aqueous buffer of interest (e.g., pH 7.4 PBS) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

-

Causality: The sudden introduction of the aqueous "anti-solvent" drives the less soluble compound out of the solution, causing it to precipitate if its kinetic solubility limit is exceeded.[7]

-

-

Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to buffer/DMSO controls.

Conclusion: Integrating Solubility Data into Project Strategy

The solubility profile of this compound is a foundational dataset that guides its journey as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for generating reliable kinetic and thermodynamic solubility data. This data is not merely a set of numbers but a strategic tool that informs chemical modifications, directs formulation efforts, and ultimately, increases the probability of developing a successful and effective medicine. For any indole derivative, or indeed any drug candidate, a thorough and early characterization of solubility is an indispensable investment in the scientific integrity and future success of the project.

References

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.

- 4-Bromo-1H-indole-3-carbaldehyde. (2024). ChemBK.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- This compound. (n.d.). Biosynth.

- The Importance of Solubility for New Drug Molecules. (2020). Polymers.

- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (2019). Journal of Medical Pharmaceutical and Allied Sciences.

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024).

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Current Organic Synthesis.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. jmpas.com [jmpas.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. This compound | 110811-31-9 | KEA81131 [biosynth.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. asianpubs.org [asianpubs.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. researchgate.net [researchgate.net]

discovery and history of bromoindole compounds

An In-Depth Technical Guide to the Discovery and History of Bromoindole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products renowned for their extensive pharmacological activities.[1] Among these, bromoindole compounds, predominantly found in marine environments, have garnered significant attention from researchers in the fields of drug discovery and development.[1] Marine organisms, thriving in unique habitats characterized by high salinity and pressure, produce these halogenated metabolites which exhibit a wide range of potent biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] The presence of bromine in these molecules often enhances their biological activity.[1] This guide provides a comprehensive overview of the discovery, isolation, characterization, and synthesis of bromoindole compounds, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Ancient Roots of Bromoindole Chemistry with Tyrian Purple

The history of bromoindole compounds begins not in a modern laboratory, but in the ancient world with the discovery of a vibrant and highly prized dye: Tyrian purple.[2][3] First manufactured by the Phoenicians as early as the 16th century BCE, this reddish-purple dye was extracted from the mucus of several species of predatory sea snails, most notably Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma.[2][4] The name "Tyrian" refers to the ancient Phoenician city of Tyre, a major center for the production of this luxurious dye.[2][3]

The process of creating Tyrian purple was arduous and foul-smelling, often relegating the production facilities to the outskirts of cities.[3] It required tens of thousands of snails to produce a single ounce of dye, making it incredibly expensive.[3][4] In the 4th century BC, the historian Theopompus reported that "Purple for dyes fetched its weight in silver at Colophon" in Asia Minor.[2] Due to its cost and vibrant, long-lasting color that became brighter with weathering and sunlight, Tyrian purple became associated with royalty, power, and wealth in the Roman and Byzantine Empires.[2][5][6] In fact, the phrase "born in the purple" referred to children born to reigning emperors.[2]

The chemical structure of the main component of Tyrian purple was elucidated in 1909 by Paul Friedländer as 6,6'-dibromoindigo.[7][8] This discovery marked the first identification of a bromoindole compound and laid the groundwork for the future exploration of this fascinating class of molecules. Friedländer famously required 12,000 Murex brandaris snails to produce just 1.4 grams of the pure pigment for his analysis.[7][9]

The Marine Renaissance: Modern Discovery of a Bromoindole Cornucopia

While Tyrian purple held a singular place in history for centuries, the mid-20th century onwards saw a "renaissance" in the discovery of new and structurally diverse bromoindoles, almost exclusively from marine sources.[1][10] Marine invertebrates such as sponges, tunicates, and molluscs, as well as marine-derived bacteria and fungi, have proven to be prolific producers of these compounds.[1][10] This is attributed to the unique biochemical pathways within these organisms, which often involve symbiotic microorganisms and the utilization of the abundant bromide ions in seawater.[1][10]

The advent of modern analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has revolutionized the discovery and characterization of these compounds.[1] These methods allow for the rapid identification of novel bromoindoles even in complex mixtures, accelerating the pace of discovery.[1]

A Selection of Biologically Active Bromoindole Compounds

| Compound Class/Name | Natural Source | Key Biological Activities |

| Tyrian Purple (6,6'-dibromoindigo) | Marine snails (Murex species) | Dye, Organic semiconductor[2] |

| Topsentins | Marine sponges (Topsentia genitrix) | Antiviral, Antitumor, Anti-inflammatory[11] |

| Meridianins | Tunicates (Aplidium meridianum) | Kinase inhibitors, Antitumor[10] |

| Aplicyanins | Tunicates (Aplidium cyaneum) | Cytotoxic, Antimitotic[10][12] |

| Barettin and Derivatives | Marine sponges (Geodia barretti) | Anti-inflammatory[13][14] |

| 5,6-dibromo-L-hypaphorine | Marine sponges (Hyrtios sp.) | Antioxidant, Phospholipase A2 inhibitor[11] |

The Genesis of Bromoindoles: Biosynthesis in the Marine Environment

The biosynthesis of bromoindoles in marine organisms is a fascinating area of study. While the precise pathways are not fully elucidated for all compounds, a key step is the enzymatic bromination of tryptophan or other indole precursors. This reaction is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (v-HPO), which are prevalent in marine algae and bacteria that can live symbiotically with larger marine invertebrates. These enzymes utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the indole ring.

The subsequent steps in the biosynthetic pathways are varied and lead to the vast structural diversity of bromoindoles observed in nature. These can include oxidations, dimerizations, and conjugations with other molecules like amino acids or polyamines. In the case of Tyrian purple, the biosynthesis is thought to involve the enzymatic conversion of tyrindoxyl sulfate to tyrindoxyl, which then undergoes oxidative dimerization to form 6,6'-dibromoindigo.[15]

The Chemist's Art: Synthesis of Bromoindole Compounds

The chemical synthesis of bromoindoles is a crucial aspect of their study, as it allows for the production of larger quantities of these often scarce natural products for biological evaluation. It also enables the creation of synthetic analogs with potentially improved pharmacological properties.

Early synthetic efforts were focused on replicating the structure of Tyrian purple.[16] One of the first successful syntheses was reported by Sachs and Kempf in 1903, based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone.[7] Over the years, numerous other synthetic routes have been developed, often aiming for higher yields, lower costs, and greater efficiency.[7][17]